4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxypyrrolidine group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by methylation under basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions.
Formation of the Triazole Ring:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride
- tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate
Comparison:
- Structural Differences: While these compounds share the methoxypyrrolidine group, they differ in the heterocyclic rings attached (triazole vs. thiazole or carbamate).
- Unique Properties: 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(4-methoxypyrrolidin-3-yl)-1-methyltriazole |
InChI |
InChI=1S/C8H14N4O/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
CAECZAWCSXYIQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CNCC2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.